molecular formula CH3LiN+ B14408322 Lithium;methanimine CAS No. 83928-27-2

Lithium;methanimine

Cat. No.: B14408322
CAS No.: 83928-27-2
M. Wt: 36.0 g/mol
InChI Key: GHWRYXKYUVXWGK-UHFFFAOYSA-N
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Description

Lithium;methanimine is an organolithium compound that combines lithium with methanimine. Methanimine, also known as methylamine, is a simple amine with the formula CH₃NH₂. When combined with lithium, it forms a compound that has unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;methanimine typically involves the reaction of lithium metal with methanimine under controlled conditions. One common method is to react lithium with methanimine in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether to stabilize the intermediate products.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory but with enhanced safety and efficiency measures. The process often includes the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;methanimine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form lithium hydroxide and formaldehyde.

    Reduction: It can be reduced to form lithium hydride and methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Solvents: Solvents like THF and diethyl ether are commonly used to stabilize the reaction intermediates.

Major Products Formed

    Oxidation: Lithium hydroxide and formaldehyde.

    Reduction: Lithium hydride and methanol.

    Substitution: Various substituted methanimine derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium;methanimine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter regulation.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders.

    Industry: this compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium;methanimine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate neurotransmitter levels by affecting the activity of enzymes involved in neurotransmitter synthesis and degradation. The compound also interacts with cellular signaling pathways, influencing processes such as cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Lithium amide (LiNH₂): Similar in structure but with an amide group instead of a methanimine group.

    Lithium hydride (LiH): A simpler lithium compound used in various chemical reactions.

    Methylamine (CH₃NH₂): The parent compound of methanimine, used in a wide range of chemical applications.

Uniqueness

Lithium;methanimine is unique due to its combination of lithium and methanimine, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

83928-27-2

Molecular Formula

CH3LiN+

Molecular Weight

36.0 g/mol

IUPAC Name

lithium;methanimine

InChI

InChI=1S/CH3N.Li/c1-2;/h2H,1H2;/q;+1

InChI Key

GHWRYXKYUVXWGK-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=N

Origin of Product

United States

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